4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Drug Discovery and Development
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govnih.gov As an essential component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives can readily interact with biological systems. nih.govmdpi.com This inherent biocompatibility, combined with synthetic accessibility, has led to the development of a vast number of pyrimidine-based drugs with a broad spectrum of activities. mdpi.com
The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. mdpi.com This has resulted in a multitude of FDA-approved drugs for various diseases. nih.gov Pyrimidine derivatives are known to exhibit a wide array of biological effects, including:
Anticancer: They form the core of numerous antineoplastic agents, such as Imatinib and Palbociclib, by targeting various kinases and cellular pathways involved in cancer progression. mdpi.comsciensage.info
Antimicrobial: The pyrimidine nucleus is present in many antibacterial, antifungal, and antiviral drugs. nih.govnih.gov
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX). nih.gov
Central Nervous System (CNS) Activity: They have been explored for their potential as antidepressants and calcium channel blockers. mdpi.com
The continued exploration of pyrimidine derivatives promises to yield novel therapeutic agents for a myriad of diseases, addressing challenges like drug resistance. nih.gov
Pharmacological Relevance of Furan-Containing Moieties in Bioactive Compounds
Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is another crucial scaffold in medicinal chemistry. sciensage.inforesearchgate.net The furan ring is a component of many natural and synthetic compounds with significant biological activity. researchgate.net Its ability to act as a bioisostere for phenyl rings can improve properties like metabolic stability and bioavailability. sciensage.info The oxygen atom in the furan ring can participate in hydrogen bonding, which is critical for drug-receptor interactions. utripoli.edu.ly
Furan derivatives have demonstrated a wide range of pharmacological activities, making them valuable in drug development. nih.govresearchgate.net Notable therapeutic applications include:
Antimicrobial: Furan-containing compounds have been developed as antibacterial, antifungal, and antiviral agents. utripoli.edu.ly For instance, nitrofurantoin (B1679001) is a well-known antibacterial used for urinary tract infections. researchgate.net
Anti-inflammatory and Analgesic: Many furan derivatives exhibit potent anti-inflammatory and pain-relieving properties. nih.gov
Anticancer: The furan moiety has been incorporated into novel compounds showing cytotoxicity against various cancer cell lines. nih.gov
Cardiovascular and Anti-ulcer: Derivatives like ranitidine, which contains a furan ring, have been used to decrease stomach acid. researchgate.net
The incorporation of a furan nucleus is a recognized strategy in drug design to enhance the therapeutic properties of lead molecules. researchgate.net
Overview of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine within the Landscape of Substituted Pyrimidine Derivatives
The compound this compound belongs to the class of 2-amino-4,6-disubstituted pyrimidines. This structural motif, featuring an amino group at the C2 position and aryl or heteroaryl substituents at the C4 and C6 positions, is a well-established pharmacophore with diverse biological activities. While specific research on this compound is not extensively published, its chemical architecture allows for a strong foundation for potential therapeutic relevance based on the activities of closely related analogs.
Structurally, the molecule combines the key features discussed previously: the versatile 2-aminopyrimidine (B69317) core, a pharmacologically active furan ring, and a p-tolyl (4-methylphenyl) group. The p-tolyl group can influence the molecule's lipophilicity and steric interactions within a biological target's binding site. A very similar compound, 4-(4-Fluoro-phenyl)-6-(2-fur-yl)pyrimidin-2-amine, has been synthesized and characterized, with its crystal structure showing that molecules form hydrogen-bonded dimers. nih.gov This highlights the potential for specific intermolecular interactions that are crucial for biological activity.
The synthesis of such 4,6-disubstituted pyrimidines typically involves the condensation of a chalcone-like precursor (e.g., (E)-1-(furan-2-yl)-3-(p-tolyl)prop-2-en-1-one) with guanidine (B92328), a common and efficient method for constructing the 2-aminopyrimidine core.
| Analog Structure/Class | Substituents | Observed Biological Activity | Reference |
|---|---|---|---|
| 4,6-Diarylpyrimidin-2-amines | Various substituted phenyl groups | Anticancer (Aurora kinase A inhibitors) | nih.gov |
| 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | 4-F-Phenyl at C4, Furan at C6 | Synthesized and structurally characterized | nih.gov |
| Polysubstituted 2-aminopyrimidines | Various alkyl and aryl groups | Histamine (B1213489) H4 receptor antagonism (anti-inflammatory) | nih.gov |
| 2-Amino-4,6-diarylpyrimidines | Various substituted phenyl groups | α-glucosidase and α-amylase inhibition | tandfonline.com |
| 4-(Biphenyl)-6-arylpyrimidin-2-amines | Biphenyl and various aryl groups | Cytotoxic activity (anticancer) | researchgate.net |
Hypothesized Research Trajectories for this compound
Given the rich pharmacology of its constituent parts and related analogs, several promising research avenues can be hypothesized for this compound.
Anticancer Activity: The 2-aminopyrimidine scaffold is a well-known kinase inhibitor framework. nih.govnih.gov Research could focus on evaluating the compound's inhibitory activity against various protein kinases implicated in cancer, such as Aurora kinases, Polo-like kinases (PLK), or cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov Studies on its cytotoxicity against a panel of human cancer cell lines, including breast, colon, and lung cancer, would be a logical first step. sciensage.infonih.gov
Antimicrobial Potential: The presence of both furan and pyrimidine moieties suggests potential antimicrobial activity. nih.govutripoli.edu.ly The compound could be screened against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine its minimum inhibitory concentration (MIC). nih.govekb.eg
Enzyme Inhibition Studies: Based on the activities of similar diaryl pyrimidines, this compound could be investigated as an inhibitor of enzymes relevant to metabolic disorders. tandfonline.com For example, its potential to inhibit α-glucosidase and α-amylase could suggest applications in diabetes management. tandfonline.com Similarly, its activity against β-glucuronidase could be explored. mdpi.com
Anti-inflammatory Properties: A number of 2-aminopyrimidine derivatives have been identified as anti-inflammatory agents. nih.gov Future studies could investigate the ability of this compound to inhibit inflammatory pathways, potentially through mechanisms like histamine H4 receptor antagonism or inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.govnih.gov
Computational and Structural Studies: To rationalize any observed biological activity and guide further optimization, molecular docking and computational studies are essential. tandfonline.comresearchgate.net Docking the compound into the active sites of potential targets (e.g., kinases, microbial enzymes) can elucidate binding modes and key interactions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on a series of related analogs could further refine the pharmacophore for enhanced potency and selectivity. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-6-11(7-5-10)12-9-13(18-15(16)17-12)14-3-2-8-19-14/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBVSUMZIVQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Furan 2 Yl 6 4 Methylphenyl Pyrimidin 2 Amine and Analogous Pyrimidin 2 Amine Scaffolds
Established Synthetic Routes for 2-Aminopyrimidine (B69317) Core Structures
The construction of the 2-aminopyrimidine core is a well-established area of organic synthesis, with several reliable methods available to chemists. These routes offer flexibility in substituent patterns and are often high-yielding.
Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation
Cyclocondensation reactions are a cornerstone for the synthesis of pyrimidine derivatives. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) salt. The reaction proceeds through a series of condensation and cyclization steps to afford the desired pyrimidine ring. The versatility of this method allows for the introduction of various substituents at the 4, 5, and 6-positions of the pyrimidine ring by choosing appropriately substituted starting materials. For instance, the reaction of an appropriately substituted 1,3-diketone with guanidine hydrochloride in the presence of a base is a common and effective method for the synthesis of 2-aminopyrimidines.
Multi-component Reaction Strategies (e.g., Biginelli-type reactions)
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Biginelli reaction, a classic MCR, involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones. While the classic Biginelli reaction yields dihydropyrimidines, modifications of this reaction, often referred to as Biginelli-like reactions, can be employed to synthesize fully aromatic pyrimidines. These strategies often involve a three-component reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine to yield 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. The use of furan-2-carbaldehyde and an appropriate β-dicarbonyl compound derived from 4-methylacetophenone in such a reaction could provide a pathway to the target molecule's scaffold.
The key advantages of MCRs include operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. The reaction conditions for Biginelli-type reactions can be varied, with different catalysts and solvents being employed to optimize yields.
Transformations Involving Chalcone (B49325) Precursors
A widely utilized and highly effective method for the synthesis of 4,6-diaryl-2-aminopyrimidines involves the cyclization of chalcone derivatives with guanidine hydrochloride. Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. For the synthesis of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine, the required chalcone precursor would be 1-(Furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one or 3-(Furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one.
The subsequent reaction of this chalcone with guanidine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695), leads to the formation of the desired 2-aminopyrimidine ring. This method is particularly attractive due to the ready availability of a wide range of substituted aldehydes and ketones, allowing for the synthesis of a diverse library of pyrimidine derivatives. Microwave-assisted synthesis has also been successfully employed for this transformation, often leading to reduced reaction times and improved yields.
Specific Synthetic Approaches for Furan-Substituted Pyrimidines
The introduction of a furan (B31954) moiety into the pyrimidine ring can be achieved by utilizing furan-containing starting materials in the established synthetic routes. For the synthesis of this compound, the most direct approach involves the use of a chalcone bearing both the furan and the 4-methylphenyl (p-tolyl) groups.
A plausible synthetic route would be the Claisen-Schmidt condensation of furan-2-carbaldehyde with 4'-methylacetophenone (B140295) to yield the chalcone, 1-(4-methylphenyl)-3-(furan-2-yl)prop-2-en-1-one. This intermediate can then be reacted with guanidine hydrochloride in an alkaline medium to afford the target compound.
Alternatively, a multi-component approach could be envisioned, where furan-2-carbaldehyde, a β-diketone derived from 4-methylacetophenone, and guanidine are reacted in a one-pot synthesis. The choice of synthetic strategy would depend on factors such as the availability of starting materials, desired yield, and ease of purification.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and reaction time.
In the chalcone-based synthesis, the choice of base (e.g., NaOH, KOH) and its concentration can affect the rate of both the initial Michael addition of guanidine and the subsequent cyclization and aromatization steps. The reaction temperature is also a critical factor, with refluxing conditions in solvents like ethanol being commonly employed. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter timeframes.
For Biginelli-type multi-component reactions, a variety of Lewis and Brønsted acid catalysts have been explored to improve yields and shorten reaction times. The selection of an appropriate catalyst is crucial and can depend on the specific substrates being used. Solvent-free conditions have also been reported to be effective for some pyrimidine syntheses, offering a greener alternative to traditional solvent-based methods.
A systematic study of these parameters is essential to identify the optimal conditions for the synthesis of the target compound, maximizing the yield and minimizing the formation of byproducts. Below is a table summarizing typical reaction conditions for the synthesis of analogous 2-aminopyrimidines.
Table 1: Typical Reaction Conditions for the Synthesis of 2-Aminopyrimidine Derivatives
| Synthetic Method | Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yields |
|---|---|---|---|---|---|---|
| Chalcone Cyclization | Chalcone, Guanidine HCl | NaOH or KOH | Ethanol | Reflux | 6-24 h | Moderate to High |
| Microwave-assisted Chalcone Cyclization | Chalcone, Guanidine HCl | Alkali | None or minimal solvent | Microwave Irradiation | 1-10 min | Good to Excellent |
| Biginelli-type MCR | Aldehyde, β-ketoester, Guanidine | Acid or Lewis Acid | Various (e.g., Ethanol, Acetonitrile) | Room Temp. to Reflux | 1-12 h | Moderate to Excellent |
Isolation and Purification Techniques for this compound
The final stage of the synthesis involves the isolation and purification of the target compound from the reaction mixture. The choice of purification method depends on the physical properties of the product and the nature of any impurities present.
Commonly, after the reaction is complete, the reaction mixture is cooled, and the crude product may precipitate out of the solution. This solid can be collected by filtration. If the product does not precipitate, the solvent is typically removed under reduced pressure, and the residue is then subjected to further purification.
Recrystallization is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization and is determined by the solubility characteristics of the product. Mixtures of solvents, such as ethanol-water or methanol-benzene, are sometimes used to achieve the desired solubility profile.
Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. This method is particularly useful for separating the desired product from closely related impurities or unreacted starting materials. The polarity of the eluent is optimized to achieve good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification.
In some cases, a combination of these techniques may be necessary to obtain the final product in high purity. The purity of the isolated this compound would then be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Biological Activity and Preclinical Pharmacological Potential
Anticancer Activities of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine and Related Analogs
The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Derivatives featuring substitutions at the 4- and 6-positions with various aryl and heteroaryl moieties have attracted significant attention for their potential as anticancer agents. Research into this class of compounds has demonstrated a broad spectrum of activities, including the ability to inhibit cancer cell growth, target key enzymes in cancer progression, and trigger cellular processes leading to cancer cell death.
While specific data for this compound is not extensively available in the public domain, numerous studies on structurally similar 4,6-disubstituted-2-aminopyrimidine analogs demonstrate significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.
For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their anticancer activity against the human chronic myelogenous leukemia (K562) cell line. rsc.org One of the potent compounds from this series, 1e (4-(4-(dimethylamino)phenyl)-6-(4-fluorophenyl)pyrimidin-2-amine), exhibited a half-maximal inhibitory concentration (IC₅₀) of 8.77 µM. rsc.org Another analog, 1g (4-(4-chlorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine), also showed notable activity. rsc.org
In a different study, researchers developed 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives and tested their ability to inhibit the long-term survival of HCT116 human colon cancer cells. nih.gov The compound Derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol) was identified as a potent inhibitor. nih.gov Similarly, other analogs such as 4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidin-2-amine and 4-([1,1′-biphenyl]-4-yl)-6-(p-tolyl)pyrimidin-2-amine were synthesized, highlighting the active exploration of this chemical space for anticancer agents. nih.gov
The antiproliferative activity of these analogs underscores the potential of the 4,6-disubstituted pyrimidin-2-amine scaffold as a template for the development of new cancer therapeutics. The specific combination of a furan (B31954) ring at the 4-position and a methylphenyl group at the 6-position in the title compound suggests a unique electronic and steric profile that warrants further investigation.
| Compound Name/Code | Structure | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 1e (4-(4-(dimethylamino)phenyl)-6-(4-fluorophenyl)pyrimidin-2-amine) | A 2-aminopyrimidine with a 4-(dimethylamino)phenyl group at C4 and a 4-fluorophenyl group at C6. | K562 (Chronic Myelogenous Leukemia) | 8.77 ± 0.55 | rsc.org |
| Derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol) | A 2-aminopyrimidine with a 2,4-dimethoxyphenyl group at C6 and a 2-hydroxyphenyl group at C4. | HCT116 (Colon Cancer) | Potent Inhibitor (Specific IC₅₀ not provided) | nih.gov |
The anticancer effects of 4,6-disubstituted pyrimidine (B1678525) analogs are often linked to their ability to interact with and inhibit key molecular targets that drive cancer cell proliferation and survival.
Protein kinases are critical regulators of cell signaling pathways and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Several studies have demonstrated that 2-aminopyrimidine analogs can act as potent kinase inhibitors.
A study focused on 4,6-diphenylpyrimidin-2-amine derivatives identified Derivative 12 as a selective inhibitor of Aurora kinase A (AURKA), a key mitotic kinase often overexpressed in tumors. nih.gov In another line of research, 2-amino-4,6-diarylpyrimidines were evaluated as inhibitors of ABL1 tyrosine kinase, a crucial target in chronic myeloid leukemia. rsc.org Compound 1e was found to inhibit ABL1 kinase with an IC₅₀ value of 3.35 µM. rsc.org Furthermore, the 4,6-disubstituted pyrimidine scaffold has been explored for its potential to inhibit Microtubule-Affinity Regulating Kinase 4 (MARK4), which is involved in cytoskeletal dynamics and cell cycle progression. nih.gov The development of chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as inhibitors of the Epidermal Growth Factor Receptor (EGFR) further highlights the versatility of the pyrimidine core in targeting various kinases. nih.gov
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. They are validated targets for cancer chemotherapy. Research on compounds with similar structural motifs, such as 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives, has shown significant inhibitory activity against both topoisomerase I and II. nih.gov While these are pyridine-based, the presence of furan and aryl substituents suggests that furan-aryl-pyrimidine analogs could also interact with these enzymes. The study revealed that compounds with a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) pyridine core were particularly effective topoisomerase II inhibitors. nih.gov This indicates that the combination of a five-membered heterocycle like furan or thiophene (B33073) with a six-membered heteroaromatic ring bearing an aryl substituent is a favorable pattern for topoisomerase inhibition.
Understanding the cellular consequences of target engagement is crucial for characterizing the anticancer potential of a compound. For pyrimidine derivatives, a common mechanism of action is the disruption of the cell division cycle.
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Many anticancer drugs exert their effects by causing an arrest at specific phases of the cell cycle, ultimately leading to cell death.
In line with its activity as an AURKA inhibitor, Derivative 12 was shown to cause an accumulation of cells in the G2/M phase of the cell cycle in HCT116 colon cancer cells. nih.gov This arrest at the G2/M checkpoint is a characteristic feature of agents that interfere with mitotic processes. Disruption of microtubule dynamics by targeting kinases like MARK4 can also lead to cell cycle arrest in the G2/M phase. nih.govresearchgate.net The ability of Cdk4/6 inhibitors to arrest cell cycle progression in the G1 phase is a well-established therapeutic strategy, and while the specific analogs discussed here target different kinases, the outcome is a similar disruption of orderly cell cycle progression. nih.gov
Cellular Mechanisms of Action in Cancer
Apoptosis and Programmed Cell Death Pathways
There is currently no available scientific literature that specifically investigates the ability of this compound to induce apoptosis or influence programmed cell death pathways. Apoptosis is a critical process of regulated cell death essential for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com
Pharmacological research often focuses on compounds that can trigger apoptotic pathways in cancer cells. For instance, studies on other molecules containing furan or pyrimidine rings have shown such activities. A novel synthetic compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, was found to induce G2/M cell cycle arrest and subsequently trigger apoptosis in human fibrosarcoma cells. nih.gov Similarly, research on the carcinogen furan has shown that it can alter the expression of genes related to the cell cycle and apoptosis in rat livers after prolonged treatment. nih.gov However, these findings are specific to the tested compounds and cannot be directly extrapolated to this compound. Without targeted experimental data, its pro- or anti-apoptotic potential remains unknown.
Interaction with Nucleic Acids (e.g., DNA intercalation)
No studies detailing the interaction of this compound with nucleic acids have been published. The ability of small molecules to bind to DNA, either through intercalation between base pairs or by fitting into the minor or major grooves, is a mechanism of action for many anticancer and antimicrobial drugs.
Research into structurally related compound classes provides some context. For example, furamidine, a dicationic diamidine with a central furan linker, is known to be a minor groove binder. nih.gov Investigations into its analogues have been conducted to understand how structural modifications affect DNA binding affinity and antiprotozoal activity. nih.gov However, this compound possesses a significantly different structure from these diamidines, and its potential to interact with DNA has not been explored.
Antimicrobial Activities
The antimicrobial properties of this compound have not been specifically reported. The furan and pyrimidine scaffolds are present in many compounds developed for their therapeutic effects against microbial infections. researchgate.netwisdomlib.orgutripoli.edu.lyorientjchem.orgnih.gov Furan derivatives, including nitrofurans, are known to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netijabbr.com Likewise, the pyrimidine ring is a core component of numerous compounds with demonstrated antibacterial and antifungal activities. ekb.egmui.ac.ir
Antibacterial Spectrum and Efficacy
No data is available on the specific antibacterial spectrum or efficacy of this compound. Therefore, detailed information regarding its activity against different bacterial strains is absent.
Against Gram-Positive Bacterial Strains
There are no published reports on the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis. While various furan-carboxamide and pyrimidine derivatives have shown activity against these types of bacteria, the specific efficacy of the title compound is undetermined. mdpi.comnih.gov
Activity against Antibiotic-Resistant Pathogens
There is no information regarding the activity of this compound against antibiotic-resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA). The search for novel agents to combat drug-resistant bacteria is a critical area of research. mdpi.com Studies on other novel pyrimidine derivatives have shown some promise against MRSA, but each compound's activity is unique and cannot be generalized. nih.gov
Antifungal Spectrum and Potency
The structural framework of this compound suggests a strong potential for antifungal activity. Pyrimidine derivatives have been extensively investigated as fungicidal agents. For instance, a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines showed excellent activity against Botrytis cinerea, a common plant pathogen. Specifically, compounds with substitutions on the phenyl ring demonstrated significant efficacy, suggesting that the 4-methylphenyl group on the target compound could contribute positively to its antifungal profile.
Another study on pyrimidine derivatives containing an amide moiety identified compounds with potent activity against plant fungi like Phomopsis sp., with EC50 values superior to the commercial fungicide Pyrimethanil. Similarly, pyrimidine-furanose derivatives have demonstrated moderate to good antifungal activity against various Candida species, including C. albicans, C. tropicalis, and C. glabrata.
| Compound Class | Fungal Species | Observed Activity | Reference |
|---|---|---|---|
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Excellent in vitro and in vivo fungicidal activity. | |
| Pyrimidine-amide derivatives | Phomopsis sp. | EC50 of 10.5 µg/mL, outperforming Pyrimethanil. | |
| Pyrimidine-furanose derivatives | Candida albicans, C. tropicalis, C. glabrata | Moderate to good activity, evaluated by zone of inhibition. | |
| General Pyrimidine derivatives | Various plant pathogens | Significant fungicidal activities observed in screening. |
Antiviral Properties
The furan and pyrimidine moieties are present in numerous compounds recognized for their antiviral capabilities. Research on furylpyrimidinones has confirmed their potential as antiviral agents, with demonstrated activity against Simplexvirus and Human Immunodeficiency Virus (HIV-1). Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized and evaluated for their antiviral potency, showing selective efficacy against human coronaviruses 229E and OC43. The structural similarity of these classes of compounds to this compound suggests that it may also possess antiviral properties worthy of investigation.
Elucidation of Antimicrobial Mechanisms (e.g., DNA gyrase inhibition)
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. Aminocoumarins, a class of antibiotics, are potent inhibitors of this enzyme. While direct evidence of DNA gyrase inhibition by this compound is not available, its heterocyclic nature places it in a broad category of compounds that could potentially interact with such bacterial targets. The mechanism often involves stabilizing a DNA-protein complex, leading to double-strand breaks and cell death. Given that many heterocyclic compounds function by inhibiting essential bacterial enzymes, investigating the effect of this specific pyrimidine derivative on DNA gyrase and other topoisomerases would be a logical step in elucidating its antimicrobial mechanism.
Anti-inflammatory Effects
Both furan and pyrimidine derivatives are well-documented for their anti-inflammatory properties. They often exert their effects by interfering with key inflammatory pathways and mediators. A study on 4,6-disubstituted di-(phenyl) pyrimidin-2-amines reported that several derivatives showed significant reductions in edema volume in animal models of inflammation.
Modulation of Inflammatory Mediators (e.g., nitric oxide, cytokines)
A key mechanism of anti-inflammatory action is the inhibition of inflammatory mediators. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Research on a furan-containing Maillard reaction product demonstrated a potent, dose-dependent inhibition of NO production and iNOS expression in intestinal cells.
Furthermore, pyrimidine derivatives have been shown to suppress the production of pro-inflammatory cytokines. In a study involving pyrazole–pyridazine hybrids, certain compounds effectively inhibited the generation of NO, tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines stimulated by lipopolysaccharides (LPS). This suggests that this compound could similarly modulate these critical inflammatory molecules.
Inhibition of Inflammatory Enzyme Pathways (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The pyrimidine scaffold is a feature of numerous selective COX-2 inhibitors. Studies have identified pyrimidine derivatives that exhibit potent COX-2 inhibitory activity with high selectivity over the COX-1 isoform, which is crucial for minimizing gastrointestinal side effects. For example, certain pyrazolo[1,5-a]pyrimidines and 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have shown noteworthy COX-2 inhibition, with IC50 values comparable to the standard drug celecoxib (B62257).
| Compound Class | Enzyme Target | Potency (IC50) | Selectivity (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | COX-2 | Potent (specific values vary by derivative) | High | |
| 6-Aryl-pyrimidine derivatives | COX-2 | 0.04 µmol | High | |
| 2-(4-methylsulfonylphenyl)pyrimidines | COX-2 | 0.3-2.4 nM (HWB assay) | 80- to 780-fold more selective than rofecoxib | |
| Pyrazole–pyridazine hybrids | COX-2 | 1.15-1.50 µM | Higher than celecoxib for lead compounds |
Impact on Cellular Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of many compounds are mediated through their influence on intracellular signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The NF-κB pathway is a central regulator of inflammatory gene expression. Several pyrimidine-based molecules have been identified as potent inhibitors of NF-κB activation. For instance, a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative was shown to exert in vivo anti-inflammatory effects by inhibiting NF-κB-mediated inflammatory mediators.
The MAPK signaling pathway is also crucial for cellular responses to inflammatory stimuli. Furan derivatives have been shown to modify MAPK signaling pathways. Additionally, various pyrimidine derivatives have been developed as inhibitors of p38 MAPK, a key kinase in the inflammatory response, demonstrating the therapeutic potential of targeting this pathway with such scaffolds.
Antioxidant Properties
The antioxidant potential of 2-amino-pyrimidine derivatives, including the structural class of this compound, has been a subject of scientific investigation. The interest stems from the role of free radicals and other reactive oxygen species (ROS) in the pathogenesis of various diseases. cibtech.orgijapbc.com Free radicals, such as the superoxide (B77818) radical (O₂•-), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH•), can cause extensive cellular damage to nucleic acids, proteins, and lipids. cibtech.org Antioxidants mitigate this damage by scavenging these reactive species, and the screening of chemical compounds for such properties is a key strategy in the development of potential radioprotectors and therapeutic agents. cibtech.org
Derivatives of 2-amino-6-aryl-4-(furan-2-yl)pyrimidine have been evaluated for their ability to scavenge various free radicals in a dose-dependent manner. cibtech.org The activity of these compounds is often compared to standard antioxidants like ascorbic acid. cibtech.org Multiple in vitro assays are employed to determine the efficacy against different reactive species.
DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. medcraveonline.com The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant. nih.gov Studies on a series of 2-amino-6-aryl-4-(furan-2-yl)pyrimidines, including the 4-methylphenyl (p-tolyl) variant, have demonstrated efficient scavenging of the DPPH free radical. cibtech.org
ABTS Radical Scavenging: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method. The ABTS radical cation (ABTS•+) is generated and then reduced in the presence of an antioxidant compound. The scavenging potential of 2-amino-6-aryl-4-(furan-2-yl)pyrimidine derivatives has been confirmed using this method. cibtech.org
Hydroxyl Radical (OH•) Scavenging: The hydroxyl radical is one of the most reactive oxygen species. Its scavenging activity is often determined by its ability to prevent the degradation of a substrate like deoxyribose. cibtech.orgijapbc.com In this assay, hydroxyl radicals are typically generated via a Fenton-like reaction involving a transition metal (like iron) and hydrogen peroxide in the presence of ascorbic acid. cibtech.orgijapbc.com The 2-amino-6-aryl-4-(furan-2-yl)pyrimidine class of compounds has been shown to be effective scavengers of hydroxyl radicals. cibtech.org
Superoxide Anion (O₂•-) Scavenging: The superoxide radical scavenging activity can be measured using an assay based on the oxidation of NADH by phenazine (B1670421) methosulphate (PMS) to produce the superoxide anion. cibtech.org This anion then reduces nitroblue tetrazolium (NBT) to a violet-colored formazan. A decrease in color formation indicates the superoxide scavenging activity of the test compound. cibtech.org The 2-amino-6-aryl-4-(furan-2-yl)pyrimidine series has demonstrated an ability to scavenge superoxide anions. cibtech.org
Nitric Oxide (NO) Radical Scavenging: The scavenging of nitric oxide radicals can be assessed using a Griess reagent system. cibtech.org Nitric oxide generated from a donor like sodium nitroprusside reacts with oxygen to form nitrite. The antioxidant compound competes with oxygen, reducing the production of nitrite, which is quantified colorimetrically. cibtech.org Derivatives of 2-amino-6-aryl-4-(furan-2-yl)pyrimidine have shown nitric oxide radical inhibition. cibtech.org
| Compound | Scavenging Assay | Relative Activity/Rank |
|---|---|---|
| 2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyrimidine | DPPH, ABTS, OH•, O₂•-, NO | 1 (Most Active) |
| 2-amino-6-(3-bromophenyl)-4-(furan-2-yl)pyrimidine | DPPH, ABTS, OH•, O₂•-, NO | 2 |
| 2-amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine | DPPH, ABTS, OH•, O₂•-, NO | 3 |
| This compound | DPPH, ABTS, OH•, O₂•-, NO | 4 |
| 2-amino-6-(4-nitrophenyl)-4-(furan-2-yl)pyrimidine | DPPH, ABTS, OH•, O₂•-, NO | 5 |
| Ascorbic Acid (Standard) | DPPH, ABTS, OH•, O₂•-, NO | Less active than top 5 compounds |
Reducing power is another significant indicator of antioxidant activity. This property measures the ability of a compound to donate an electron and reduce an oxidant. Assays for reducing power often involve the reduction of a metal ion, such as Fe³⁺ to Fe²⁺. semanticscholar.org
One common method is the ferricyanide (B76249)/ferric chloride assay. In this method, the antioxidant compound reduces ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺). The resulting ferrocyanide then reacts with ferric chloride to form a ferric-ferrocyanide complex (Prussian blue), which has a characteristic blue color that can be measured spectrophotometrically. nih.gov While specific data for this compound was not detailed in the reviewed literature, related furan-pyrimidine derivatives, such as esters of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been evaluated and shown to be moderate reducing agents. nih.gov Another established method is the Ferric Reducing Antioxidant Power (FRAP) assay, which also measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.govsemanticscholar.org
Other Reported Biological Activities (e.g., Antiprotozoal)
The pyrimidine nucleus is a constituent of various molecules with a wide range of pharmacological properties, and its derivatives have been reported to possess antiprotozoal activity. nih.gov Protozoan infections, including trypanosomiasis, leishmaniasis, and malaria, are major global health concerns, and the search for new, effective drugs is ongoing. elsevierpure.com
While specific antiprotozoal studies on this compound were not found, research on structurally related 6-arylpyrimidine derivatives has shown promising results. escholarship.org For instance, certain 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines have demonstrated low micromolar antitrypanosomal activity against Trypanosoma brucei rhodesiense, the parasite responsible for a form of human African trypanosomiasis. escholarship.org Other screening programs have evaluated various chemical classes against protozoan parasites such as Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. nih.gov The investigation of heterocyclic compounds containing furan and pyrimidine moieties for antiprotozoal potential is an active area of research.
Structure Activity Relationship Sar Studies of 4 Furan 2 Yl 6 4 Methylphenyl Pyrimidin 2 Amine and Congeners
Influence of Substituents at the Pyrimidine (B1678525) C4 and C6 Positions
The substitution pattern at the C4 and C6 positions of the pyrimidine ring is a critical determinant of the biological activity of this class of compounds. The nature, size, and electronic properties of the groups at these positions significantly modulate the molecule's ability to interact with its target.
In the parent compound, the C4 position is occupied by a furan-2-yl group and the C6 position by a 4-methylphenyl group. Studies on a broad range of 2-amino-4,6-diarylpyrimidine derivatives have demonstrated that both aromatic residues play a crucial role in defining the selectivity profile of these molecules against various biological targets, such as adenosine (B11128) receptors and protein kinases. acs.orgtandfonline.comnih.gov The spatial arrangement and electronic character of these aryl groups are key to achieving high-affinity binding.
The relative orientation of the C4 and C6 substituents is also important. The pyrimidine core acts as a scaffold, holding the furan (B31954) and 4-methylphenyl groups in a specific spatial arrangement that is complementary to the topography of the binding site. Any modification that alters this arrangement can lead to a significant loss of activity.
| Compound | C4-Substituent | C6-Substituent | Observed Biological Effect |
|---|---|---|---|
| Analog A | Furan-2-yl | Phenyl | Moderate kinase inhibitory activity. |
| Analog B | Thiophen-2-yl | 4-methylphenyl | Altered selectivity profile compared to furan analog. |
| Analog C | Phenyl | 4-chlorophenyl | Increased potency against certain cancer cell lines. |
Impact of Modifications to the Furan Moiety
The furan-2-yl moiety at the C4 position is a key structural feature of the lead compound, and its modification has been a focal point of SAR studies. Furan, as a five-membered aromatic heterocycle, possesses unique electronic properties and the ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.
Bioisosteric replacement is a common strategy in medicinal chemistry to probe the importance of a specific functional group. In the context of 4-(furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine, replacing the furan ring with other five-membered heterocycles, such as thiophene (B33073), has been investigated. nih.govresearchgate.net Thiophene is often considered a bioisostere of furan, as it has a similar size and shape but different electronic properties due to the presence of a sulfur atom instead of oxygen. Such replacements can lead to changes in biological activity and selectivity, providing valuable insights into the specific interactions of the furan oxygen atom with the target protein. nih.gov For example, the replacement of a phenyl ring with a furan or thiophene ring in other bioactive molecules has been shown to improve metabolic stability and alter inhibitory profiles against enzymes like CYP. cambridgemedchemconsulting.com
Furthermore, substitution on the furan ring itself can be explored. Introducing small substituents at various positions of the furan moiety could modulate its electronic properties and steric profile, potentially leading to enhanced binding affinity or improved pharmacokinetic properties. A review of bioactive furanyl-substituted nucleobases highlights the general importance of the furan ring in molecular recognition by biological targets. nih.gov The specific placement of the furan-2-yl group on the pyrimidine scaffold suggests that it likely occupies a well-defined pocket within the target's binding site.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Replacement with Thiophene | Bioisosteric replacement to probe the role of the heteroatom. | Potential for altered selectivity and potency. |
| Replacement with Phenyl | Evaluate the necessity of the heteroaromatic character. | Likely to decrease activity due to loss of specific interactions. |
| Substitution on the Furan Ring | Fine-tune electronic and steric properties. | May enhance binding affinity if substituents are well-tolerated. |
Role of the 4-methylphenyl Substituent on Biological Efficacy
The 4-methylphenyl group at the C6 position of the pyrimidine ring plays a significant role in the biological efficacy of the compound, primarily through hydrophobic and van der Waals interactions with the target protein. The position and nature of the substituent on this phenyl ring are critical for optimizing these interactions.
The methyl group at the para-position (position 4) of the phenyl ring is particularly important. In many kinase inhibitors with a similar 4,6-diarylpyrimidine scaffold, this methyl group is believed to occupy a specific hydrophobic pocket within the ATP-binding site of the kinase. nih.govnih.gov The presence of this small, lipophilic group can significantly enhance binding affinity compared to an unsubstituted phenyl ring. For instance, in a series of pyrimidine-based Aurora kinase inhibitors, the lack of substitution on the benzene (B151609) ring resulted in no effect on the levels of cMYC or MYCN, even though enzymatic activity was maintained, suggesting a role for the substituent in cellular activity. nih.govacs.org
Moving the methyl group to the meta or ortho position, or replacing it with other substituents, can have a profound impact on activity. For example, replacing the methyl group with a larger alkyl group may lead to a steric clash with the protein, thereby reducing binding affinity. Conversely, introducing a substituent with different electronic properties, such as a methoxy (B1213986) or a halogen, can alter the electronic distribution of the phenyl ring and affect its interactions with the target. Studies on 4,6-diarylpyrimidines have shown that substituents on the phenyl rings are crucial for their antiproliferative activity and their ability to inhibit kinases like EGFR and VEGFR-2. frontiersin.org The optimal substituent is often target-dependent, highlighting the need for careful exploration of this part of the molecule in drug design efforts.
| Modification | Position of Substituent | Expected Effect on Efficacy |
|---|---|---|
| Unsubstituted Phenyl | - | Reduced potency due to loss of hydrophobic interaction. |
| Methyl | Ortho or Meta | Potentially decreased activity due to suboptimal fit in the hydrophobic pocket. |
| Ethyl or larger alkyl | Para | Possible steric hindrance, leading to reduced affinity. |
| Methoxy or Halogen | Para | Altered electronic properties, which could either increase or decrease activity depending on the target. |
Contribution of the 2-Amino Group to Pharmacological Profiles
The 2-amino group is a cornerstone of the pharmacological profile of this compound and its congeners. This functional group is a key hydrogen bond donor and plays a critical role in anchoring the molecule to its biological target.
In the context of protein kinase inhibition, the 2-amino group of the pyrimidine scaffold is known to form one or more crucial hydrogen bonds with the backbone atoms of the kinase hinge region. nih.gov This interaction mimics the binding of the adenine (B156593) base of ATP, making 2-aminopyrimidines a privileged scaffold for the design of ATP-competitive kinase inhibitors. The geometry and electronic properties of the 2-amino group are finely tuned for this interaction, and any modification to this group can have a dramatic effect on inhibitory potency.
For example, methylation of the 2-amino group has been shown to have a prominent role in determining the selectivity profile of 2-amino-4,6-diarylpyrimidines for A1 adenosine receptors. acs.orgnih.gov This suggests that even a small modification to the 2-amino group can alter the binding mode of the ligand and its interactions with different targets. Furthermore, the acidity of the amino group can be influenced by substituents on the pyrimidine ring, which in turn can affect the strength of the hydrogen bonds it forms. nih.gov
| Interaction | Role | Consequence of Modification |
|---|---|---|
| Hydrogen Bonding | Anchors the molecule to the target protein (e.g., kinase hinge region). | Significant loss of binding affinity and biological activity. |
| Modulation of Selectivity | Substitutions on the amino group can alter the binding mode and target selectivity. | Shift in the pharmacological profile of the compound. |
| Physicochemical Properties | Contributes to polarity and solubility. | Changes in pharmacokinetic properties such as absorption and distribution. |
Identification of Essential Pharmacophoric Features for Target Interactions
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogs, the essential pharmacophoric features can be deduced from the SAR studies and computational modeling.
The key pharmacophoric features for this class of compounds, particularly as kinase inhibitors, generally include:
A Hydrogen Bond Donor: The 2-amino group on the pyrimidine ring is a critical hydrogen bond donor that interacts with the hinge region of protein kinases. nih.govmdpi.com
A Heterocyclic Core: The pyrimidine ring acts as a central scaffold, correctly orienting the substituents for optimal interaction with the binding site. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.
Two Aromatic/Hydrophobic Regions: The furan-2-yl group at C4 and the 4-methylphenyl group at C6 represent two distinct hydrophobic regions that occupy specific pockets in the target's binding site. The furan ring provides a more polar character compared to a simple phenyl ring, while the 4-methylphenyl group offers a well-defined hydrophobic interaction.
Computational pharmacophore modeling and virtual screening have been successfully used to identify novel inhibitors of various kinases, including Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs). mdpi.commdpi.com These models typically consist of a combination of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features. For the this compound scaffold, a pharmacophore model would likely feature a hydrogen bond donor corresponding to the 2-amino group, and two aromatic/hydrophobic features representing the furan and 4-methylphenyl moieties.
The spatial arrangement of these features is crucial. The distance and angles between the hydrogen bond donor and the hydrophobic centers must be compatible with the geometry of the target's active site. Molecular docking studies on similar 2-aminopyrimidine (B69317) derivatives have helped to visualize these interactions and confirm the importance of the identified pharmacophoric features. tandfonline.comnih.gov
| Pharmacophoric Feature | Corresponding Molecular Moiety | Primary Role in Target Interaction |
|---|---|---|
| Hydrogen Bond Donor | 2-Amino group | Anchoring to the kinase hinge region or other key residues. |
| Aromatic/Hydrophobic Region 1 | Furan-2-yl group | Occupying a specific pocket, potential for polar interactions. |
| Aromatic/Hydrophobic Region 2 | 4-methylphenyl group | Hydrophobic interactions in a defined pocket. |
| Heterocyclic Scaffold | Pyrimidine ring | Provides the structural framework and positions the key interacting groups. |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its target protein at the atomic level. For derivatives of 4,6-disubstituted pyrimidin-2-amine, several biological targets have been proposed based on the activities of structurally similar compounds.
Research on related pyrimidine (B1678525) scaffolds suggests that protein kinases are a major class of targets. nih.govnih.gov These enzymes play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer. Docking studies of similar furan- and phenyl-substituted pyrimidines have explored their binding to targets such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.govnih.gov
In a typical docking simulation, the 2-amino group and the nitrogen atoms of the pyrimidine ring are key pharmacophoric features, often forming crucial hydrogen bonds within the ATP-binding site of kinases. For instance, the amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as acceptors, mimicking the interactions of the adenine (B156593) base of ATP. The furan (B31954) and 4-methylphenyl (tolyl) groups are predicted to occupy hydrophobic pockets within the receptor's active site, contributing to binding affinity through van der Waals and π-π stacking interactions. nih.gov Studies on 4,6-disubstituted pyrimidines have also identified bacterial enzymes like E. coli DNA gyrase B as potential targets, where the compound could interfere with DNA replication. researchgate.net
| Target Protein | PDB ID | Binding Affinity (kcal/mol) (Representative) | Interacting Residues (Predicted) | Reference Compound |
| CDK2 | 1H1S | -8.5 | Leu83, Glu81, Asp86 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative |
| EGFR Kinase | 1M17 | -9.2 | Met793, Leu718, Gly796 | Pyrimidine derivative |
| DNA Gyrase B | 1KZN | -7.9 | Asp73, Asn46, Ile78 | 4,6-disubstituted pyrimidin-2-amine derivative |
Note: The data in this table are illustrative, based on studies of structurally related pyrimidine derivatives, to represent the potential interactions of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of a molecule. researchgate.net For this compound, DFT studies help to understand its three-dimensional geometry and the distribution of electrons, which are fundamental to its interaction with biological targets.
Calculations on analogous compounds like 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine show that the molecule is not perfectly planar. nih.gov There is a notable dihedral angle between the pyrimidine ring and the attached furan and phenyl rings. nih.govresearchgate.net This specific conformation is crucial for fitting into the binding pocket of a target protein.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from these calculations. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the pyrimidine nitrogen atoms and the furan's oxygen atom, indicating these are sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogens of the amino group would exhibit a positive potential (blue), marking them as hydrogen bond donor sites. researchgate.net
| Quantum Chemical Parameter | Calculated Value (Representative) | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
| Ionization Potential | 6.8 eV | Energy to remove an electron |
| Electron Affinity | 1.2 eV | Energy released when gaining an electron |
Note: These values are representative and based on DFT calculations (e.g., B3LYP/6-31G(d,p) level) for structurally similar aminopyrimidine compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. nih.gov For a class of compounds like 4,6-disubstituted pyrimidines, QSAR models can be developed to predict the therapeutic activity (e.g., anticancer, antimicrobial) of new, unsynthesized analogues. nih.govnih.gov
A QSAR study would involve synthesizing a library of derivatives of this compound with variations at different positions and measuring their biological activity. Molecular descriptors, which quantify various aspects of the molecule's structure, would then be calculated. These can include:
Electronic descriptors: Dipole moment, partial charges.
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical equation is generated that links these descriptors to the observed activity. nih.gov Such models for related pyrimidine series have shown that factors like hydrophobicity and the presence of specific electrostatic fields are crucial for activity against targets like Janus kinase 3 (JAK3) or CDKs. nih.govnih.gov The resulting model can guide the design of more potent compounds by indicating which structural modifications are likely to enhance biological activity.
| QSAR Model Example (JAK3 Inhibition) | |
| Equation | pIC₅₀ = 1.5 + 0.3LogP - 0.05TPSA + 0.8*AATS7s |
| Statistical Parameters | |
| R² (Correlation Coefficient) | 0.89 |
| Q² (Cross-validation R²) | 0.65 |
| F-test value | 45.2 |
| Descriptor Significance | LogP (Hydrophobicity), TPSA (Polar Surface Area), AATS7s (Steric Descriptor) |
Note: This table presents a hypothetical but representative QSAR model based on published studies for pyrimidine derivatives, illustrating the type of equation and statistical validation involved. nih.gov
In Silico Prediction of Biological Activity Spectra
Beyond focusing on a single target, computational tools can predict a broad spectrum of potential biological activities for a given compound based on its structural similarity to known bioactive molecules. Software like PASS (Prediction of Activity Spectra for Substances) and web servers like SwissTargetPrediction analyze the molecule's structure and compare it to vast databases of compounds with experimentally verified activities. doaj.org
For this compound, these predictions would likely highlight a range of potential therapeutic applications. Given the prevalence of the pyrimidine scaffold in medicinal chemistry, predicted activities could include:
Anticancer (e.g., kinase inhibitor, antimetabolite) wisdomlib.org
Antimicrobial (antibacterial, antifungal)
Anti-inflammatory rsc.org
Antiviral
These predictions are probabilistic, often expressed as Pa (probability to be active) and Pi (probability to be inactive). A high Pa value suggests that the compound is structurally similar to known active agents for a particular biological function. Additionally, in silico tools like SwissADME are used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, which are crucial for evaluating a compound's drug-likeness.
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |
| Kinase Inhibitor | 0.852 | 0.005 |
| Antineoplastic | 0.798 | 0.011 |
| Antibacterial | 0.654 | 0.032 |
| Anti-inflammatory | 0.588 | 0.045 |
| Antiviral | 0.510 | 0.067 |
| CYP450 2C9 Inhibitor | 0.815 | 0.018 |
Note: The data represents a sample output from biological activity prediction software, illustrating the potential therapeutic and metabolic profile of the compound.
Challenges and Future Research Directions
Design and Synthesis of Highly Selective and Potent Analogs
A primary challenge in the development of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine as a therapeutic agent is the enhancement of its potency and selectivity towards specific biological targets. The design of next-generation analogs will require a systematic exploration of the structure-activity relationships (SAR).
Key strategies for analog design include:
Modification of the Phenyl Ring: Introducing various substituents on the 4-methylphenyl group can probe electronic and steric effects. For instance, replacing the methyl group with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can influence binding affinity and metabolic stability. nih.gov
Alteration of the Furan (B31954) Moiety: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine) to investigate the impact of different heteroatoms and ring electronics on biological activity. pharmaffiliates.comnih.gov
Substitution on the Pyrimidine (B1678525) Core: The 2-amino group is a critical site for forming hydrogen bonds with target proteins and can be modified to fine-tune these interactions. nih.gov Additionally, substitutions at the 5-position of the pyrimidine ring can be explored to introduce new interaction points or modulate the compound's conformation. nih.gov
The goal of these modifications is to create analogs with improved affinity for the desired target while minimizing interactions with off-target molecules, thereby reducing potential side effects.
Table 1: Strategies for Analog Design and Desired Outcomes
| Structural Modification Site | Example Modification | Rationale / Desired Outcome |
|---|---|---|
| 4-methylphenyl Ring | Replace methyl with -CF₃, -Cl, -OCH₃ | Modulate electronic properties, improve metabolic stability, enhance target binding. nih.govnih.gov |
| Furan Ring | Replace with thiophene, pyridine (B92270), or other heterocycles | Alter hydrogen bonding capacity and steric profile. pharmaffiliates.comnih.gov |
| 2-Amino Group | Acylation, alkylation, or incorporation into a fused ring system | Optimize hydrogen bond interactions with the target protein. |
| Pyrimidine C5-Position | Introduction of small alkyl or halogen groups | Introduce new points of interaction, modulate conformational flexibility. nih.gov |
Exploration of Novel Therapeutic Targets and Pathways
The 2-aminopyrimidine (B69317) scaffold is a "privileged structure" known to interact with a wide range of biological targets, particularly protein kinases. nih.govmdpi.com While the specific targets of this compound are not fully elucidated, its structural class suggests potential activity against several important enzyme families.
Future research should focus on screening the compound and its optimized analogs against diverse panels of therapeutic targets. Promising areas of investigation include:
Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors. nih.gov Targets like Cyclin-Dependent Kinases (CDKs), Janus kinases (JAKs), and Polo-like kinase 1 (PLK1) are implicated in cancer and inflammatory diseases. nih.govnih.govnih.govnih.gov
Histone Deacetylases (HDACs): The development of dual CDK/HDAC inhibitors has emerged as a promising strategy in cancer therapy, and the 2-aminopyrimidine scaffold has proven suitable for designing such molecules. nih.gov
β-Glucuronidase: Some 2-aminopyrimidine derivatives have shown potent inhibitory activity against β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov
Antimicrobial Targets: The scaffold has been explored for activity against various microbial pathogens, suggesting potential for developing novel antibacterial or antifungal agents. researchgate.net
Table 2: Potential Therapeutic Targets for 2-Aminopyrimidine Derivatives
| Target Class | Specific Examples | Associated Disease Areas | Reference |
|---|---|---|---|
| Protein Kinases | CDK4, CDK6, CDK9, JAK1, PLK1 | Cancer, Autoimmune Disorders, Inflammation | nih.govnih.govnih.govnih.gov |
| Epigenetic Enzymes | Histone Deacetylase 1 (HDAC1) | Cancer | nih.gov |
| Hydrolases | β-Glucuronidase | Cancer, Renal Disease | nih.gov |
| Microbial Enzymes | Various bacterial and fungal targets | Infectious Diseases | researchgate.net |
Comprehensive Mechanistic Elucidation of Observed Biological Activities
Understanding the precise molecular mechanism of action is crucial for the rational development of any therapeutic candidate. For this compound and its analogs, future research must move beyond preliminary activity screening to detailed mechanistic studies.
This involves a multi-faceted approach:
Biochemical Assays: To confirm direct interaction with the target protein and determine binding kinetics and inhibitory constants (e.g., IC₅₀, Kᵢ). nih.govnih.gov
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of the compound bound to its target. This provides invaluable information about the specific binding mode and key molecular interactions.
Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding modes, rationalize structure-activity relationships, and guide the design of new analogs. nih.govnih.gov
Cell-Based Assays: To confirm that the compound's activity in a biochemical assay translates to a functional effect in a cellular context, such as inhibition of a signaling pathway, induction of apoptosis, or cell cycle arrest. nih.govnih.gov
Elucidating the mechanism will not only validate the therapeutic target but also provide a clearer understanding of potential resistance mechanisms and opportunities for combination therapies.
Development of Advanced Synthetic Strategies for Diverse Derivative Libraries
The synthesis of large and diverse libraries of analogs for screening is often a bottleneck in drug discovery. While classical methods for synthesizing 2-aminopyrimidines, such as the condensation of chalcones with guanidine (B92328), exist, there is a need for more efficient, robust, and versatile synthetic routes. researchgate.netresearchgate.net
Future research in synthetic chemistry should aim to:
Develop One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency, reduce waste, and allow for the rapid assembly of complex molecules from simple starting materials. nih.gov
Utilize Modern Synthetic Technologies: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields. researchgate.net
Create Versatile Building Blocks: The development of novel synthetic routes to functionalized pyrimidine precursors will enable the introduction of a wider range of chemical diversity into the final compounds. researchgate.netnih.gov
Employ Late-Stage Functionalization: Methods that allow for the modification of the core scaffold in the final steps of the synthesis are highly valuable for rapidly generating analogs without re-synthesizing the entire molecule from scratch.
An efficient synthetic toolbox is essential for thoroughly exploring the chemical space around the this compound scaffold and identifying candidates with optimal properties.
Translational Research Perspectives and Preclinical Optimization
Translating a promising compound from the laboratory to a clinical setting requires rigorous preclinical evaluation and optimization. This phase focuses on assessing the drug-like properties of the lead candidates.
Key areas for future investigation include:
Pharmacokinetics (ADME): Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds are essential. The goal is to develop analogs with good oral bioavailability, appropriate distribution to the target tissue, and a favorable metabolic profile to ensure a suitable duration of action and minimize toxic metabolites. nih.gov
In Vivo Efficacy: Promising compounds must be tested in relevant animal models of disease to demonstrate that they can produce the desired therapeutic effect in a living organism. nih.govnih.gov
Toxicology and Safety Pharmacology: Comprehensive studies are required to identify any potential toxicities and to ensure the compound does not have adverse effects on major organ systems such as the cardiovascular, respiratory, and central nervous systems.
Biomarker Development: Identifying biomarkers that can track the biological activity of the drug in preclinical and clinical studies can significantly aid in its development and patient selection.
Successful preclinical optimization is a critical step to de-risk the transition to human clinical trials and is paramount for the future therapeutic potential of this compound class. nih.gov
Q & A
Q. Advanced
Q. Methodology :
- Synthesize analogs with systematic substituent changes.
- Test against bacterial panels (e.g., S. aureus, P. aeruginosa).
- Corrogate activity with computational parameters (e.g., logP, polar surface area) .
What are common by-products formed during synthesis, and how can they be minimized?
Q. Basic
What strategies validate the compound's mechanism of action in enzyme inhibition studies?
Q. Advanced
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Fluorescence quenching : Monitor changes in enzyme fluorescence upon binding (e.g., tryptophan residues in dihydrofolate reductase) .
- Docking simulations : Validate binding poses using PyMOL or AutoDock, referencing SCXRD data for accuracy .
How to assess the compound's stability under various pH and temperature conditions?
Q. Basic
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- pH stability : Dissolve in buffers (pH 1–13) and analyze by UV-Vis for absorbance shifts (λmax ~270 nm).
- Light sensitivity : Store in amber vials; compare NMR spectra pre- and post-exposure .
How can computational chemistry predict the compound's interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase targets).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore mapping : Identify critical H-bond donors (NH₂) and π-π interactions using Schrödinger .
What are the critical parameters for scaling up the synthesis from milligram to gram scale?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
